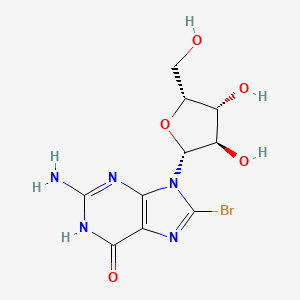![molecular formula C19H10Cl2FN5O B15365209 Benzonitrile, 3-chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]-](/img/structure/B15365209.png)
Benzonitrile, 3-chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 3-chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]- is a complex organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound often involves multi-step organic synthesis strategies:
Starting Materials: : Key raw materials include benzene derivatives, fluorinated compounds, and pyrazolo[3,4-c]pyridazine scaffolds.
Reactions: : Key reactions include nitration, halogenation, and nucleophilic substitution. Catalysts and solvents play crucial roles in enhancing yield and specificity.
Conditions: : Controlled temperature and pH conditions are essential to ensure product purity.
Industrial Production Methods
Batch Processing: : Typically employed for small-scale production, involving sequential addition of reactants.
Continuous Flow Chemistry: : For large-scale production, enhancing efficiency and scalability. This method offers better control over reaction parameters, reducing by-products and increasing yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation, typically using agents like potassium permanganate or chromium trioxide.
Reduction: : It can be reduced using agents such as lithium aluminum hydride.
Substitution: : The chloro and fluoro groups facilitate nucleophilic and electrophilic substitutions, allowing for diverse chemical transformations.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or neutral media.
Reduction: : Lithium aluminum hydride in ether solvents.
Substitution: : Nucleophiles like amines or thiols in polar solvents under mild heating.
Major Products
Oxidation Products: : Benzaldehyde derivatives.
Reduction Products: : Amino derivatives.
Substitution Products: : Varied products depending on the nucleophiles used.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Heterocycles: : Its reactive functional groups facilitate the construction of complex heterocyclic compounds.
Catalysis: : Used as a ligand in metal-catalyzed reactions, enhancing selectivity and efficiency.
Biology and Medicine
Drug Development:
Biological Probes: : Used in the synthesis of compounds for biological imaging and diagnostics.
Industry
Material Science: : Used in creating polymers with unique properties.
Agrochemicals: : Potential in designing new herbicides and pesticides.
Mecanismo De Acción
The compound's mechanism of action depends on its application:
Drug Development: : It interacts with specific molecular targets, altering biological pathways. The pyrazolo[3,4-c]pyridazinyl moiety often plays a crucial role in binding to active sites.
Catalysis: : Functions as a ligand, forming complexes with transition metals, thus influencing the catalytic cycle.
Comparación Con Compuestos Similares
Benzonitrile derivatives: : Compared to simpler benzonitriles, this compound offers more complexity and diversity in chemical reactivity and applications.
Pyrazolo[3,4-c]pyridazines: : The addition of chlorinated and fluorinated groups enhances its unique characteristics, setting it apart from other pyrazolo[3,4-c]pyridazine derivatives.
Similar Compounds
3-Chlorobenzonitrile
6-Chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)benzene
Other halogenated pyrazolo[3,4-c]pyridazines
There you have it! Curious to dive deeper into any specific section?
Propiedades
Fórmula molecular |
C19H10Cl2FN5O |
|---|---|
Peso molecular |
414.2 g/mol |
Nombre IUPAC |
3-chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]benzonitrile |
InChI |
InChI=1S/C19H10Cl2FN5O/c20-12-5-10(9-23)6-13(8-12)28-18-15(21)2-1-11(17(18)22)7-16-14-3-4-24-26-19(14)27-25-16/h1-6,8H,7H2,(H,25,26,27) |
Clave InChI |
VUSRPIMIIYIJFV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1CC2=NNC3=C2C=CN=N3)F)OC4=CC(=CC(=C4)C#N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



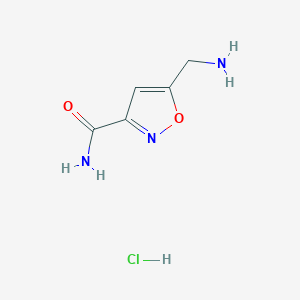

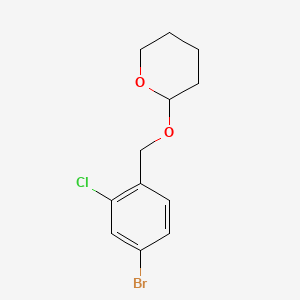
![2-Bromo-7-chlorothieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B15365173.png)
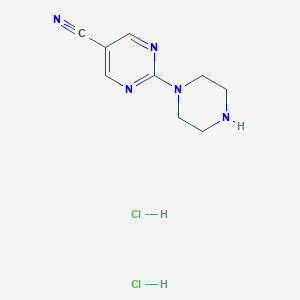

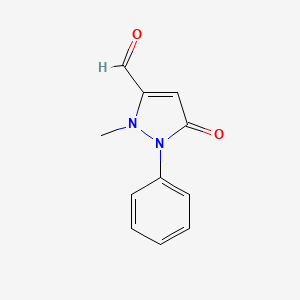

![8-(2-Fluorobenzyl)-6-bromo-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-5(8h)-one](/img/structure/B15365204.png)

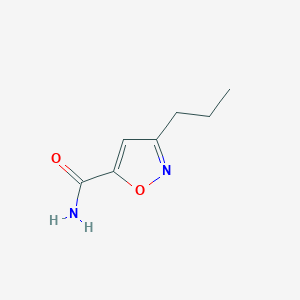
![n-[2-(2-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B15365234.png)
